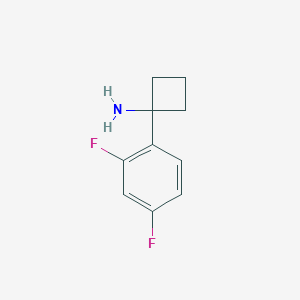

1-(2,4-Difluorophenyl)cyclobutan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

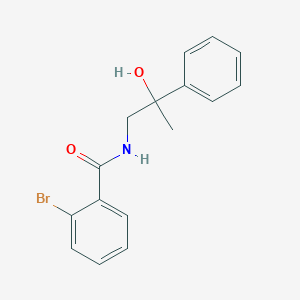

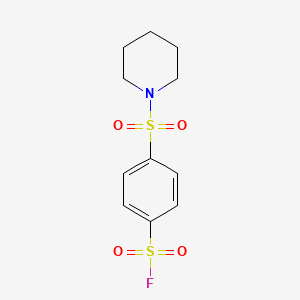

1-(2,4-Difluorophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4-difluorophenyl)cyclobutanamine . The InChI code is 1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Diastereo- and Enantioselective Synthesis

Amine-substituted cyclobutanes, such as 1-(2,4-Difluorophenyl)cyclobutan-1-amine, are pivotal substructures in biologically active compounds. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes has been detailed. These methodologies highlight the importance of achieving high selectivity and reactivity in the synthesis of complex cyclobutane derivatives, which are integral to drug design and development (Feng, Hao, Liu, & Buchwald, 2019).

Ligand Application in Amination Reactions

1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene has been utilized as a ligand in copper-catalyzed amination reactions of halobenzenes, demonstrating the versatility of cyclobutane derivatives in facilitating complex organic reactions to yield secondary or tertiary amines with good to excellent yields. This showcases the role of cyclobutane-based ligands in enhancing the efficiency of amination reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Catalysis and Ring Expansion

Cyclobutadiene metal complexes have been identified as highly selective catalysts in direct reductive amination processes. These complexes facilitate the selective reductive amination under mild conditions while being compatible with a wide range of functional groups. This research demonstrates the potential of cyclobutadiene complexes in catalysis, particularly in the context of synthesizing amines (Afanasyev, Tsygankov, Usanov, Perekalin, Shvydkiy, Maleev, Kudinov, & Chusov, 2016).

Strain-Release Functionalization

The concept of strain-release heteroatom functionalization provides a strategic approach to install small, strained ring systems like cyclobutane into molecules at any stage of synthesis. This method has been applied to bioconjugation and peptide labeling, highlighting its versatility and the potential for introducing cyclobutane derivatives into bioactive molecules to explore new chemical spaces (Lopchuk et al., 2017).

Enantioselective Ring Expansion

The gold(I)-catalyzed enantioselective ring expansion of 1-allenylcyclopropanols into synthetically valuable cyclobutanones represents another innovative application. This method yields cyclobutanones with a vinyl-substituted quaternary stereogenic center, demonstrating the broad utility of cyclobutane derivatives in synthetic chemistry (Kleinbeck & Toste, 2009).

Safety and Hazards

特性

IUPAC Name |

1-(2,4-difluorophenyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOZEQMKAXACTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

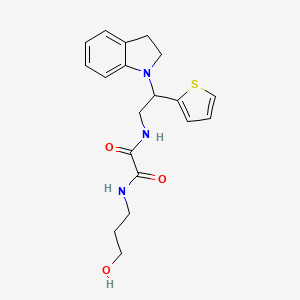

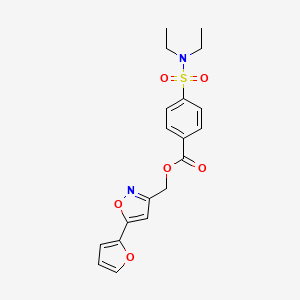

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)

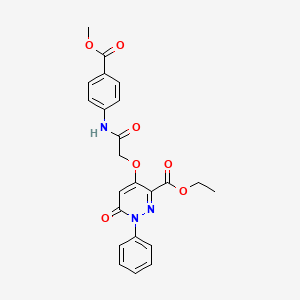

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

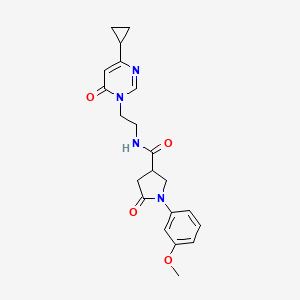

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)